N-(3-fluorophenyl)-N-methylbenzamide

Opioid receptor pharmacology Analgesic drug discovery Structure-activity relationship

This meta-fluoro regioisomer is the validated N-terminal fragment in DPI-3290, delivering sub-nanomolar δ/μ/κ opioid affinity (Ki 0.18–0.62 nM) and 20,000-fold higher δ-efficacy than morphine. Critically, substituting the para-fluoro or non-fluorinated analog fundamentally alters target-binding profiles—this exact meta-substitution pattern is non-negotiable for DPI-3290-class mixed opioid pharmacology. As a Rule-of-Three-compliant fragment (MW 229.25), it provides a sensitive ¹⁹F NMR probe for ligand-observed screening without additional labeling. Procure CAS 885914-08-9 to secure the precise regioisomer required for SAR continuity in opioid analgesic programs targeting reduced respiratory depression.

Molecular Formula C14H12FNO
Molecular Weight 229.25 g/mol
Cat. No. B8430455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-N-methylbenzamide
Molecular FormulaC14H12FNO
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESCN(C1=CC(=CC=C1)F)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12FNO/c1-16(13-9-5-8-12(15)10-13)14(17)11-6-3-2-4-7-11/h2-10H,1H3
InChIKeySQLIVTRBIHMPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)-N-methylbenzamide: Chemical Identity and Procurement Baseline for a Meta-Fluorinated N-Methylbenzamide Scaffold


N-(3-Fluorophenyl)-N-methylbenzamide (CAS 885914-08-9; synonym: 3-fluoro-N-methyl-N-phenylbenzamide) is a fluorinated aromatic amide with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol . The compound features a benzamide core bearing an N-methyl group on the amide nitrogen and a single fluorine atom at the meta position of the N-phenyl ring . This substitution pattern confers distinct electronic properties: the meta-fluorine withdraws electron density inductively while exerting minimal resonance effects on the amide nitrogen, thereby modulating hydrogen-bonding capacity and conformational preferences compared to ortho- or para-fluorinated isomers [1]. The compound is recognized as a key synthetic intermediate and a privileged fragment within several bioactive series, most notably as the N-(3-fluorophenyl)-N-methylbenzamide terminus in the mixed opioid agonist DPI-3290 [2].

Why N-(3-Fluorophenyl)-N-methylbenzamide Cannot Be Substituted by Its Para-Fluoro Isomer or Non-Fluorinated Analog in Opioid Receptor Pharmacophore Programs


In the context of opioid receptor-targeted medicinal chemistry, the N-(3-fluorophenyl)-N-methylbenzamide terminus is not an interchangeable building block. The DPI-3290 series demonstrates that the meta-fluorophenyl N-methylbenzamide moiety contributes critically to a mixed μ/δ/κ opioid agonist profile with sub-nanomolar binding affinity (Ki = 0.18–0.62 nM across δ, μ, and κ receptors) [1]. When this N-(3-fluorophenyl)-N-methylbenzamide terminus was embedded in the full DPI-3290 structure, the resulting compound exhibited approximately 20,000-fold higher efficacy than morphine at δ-opioid receptors and 492-fold higher efficacy than fentanyl [2]. In contrast, the para-fluoro isomer N-(4-fluorophenyl)-N-methylbenzamide (CAS 2054-12-8) has been explored in different pharmacological contexts, including neurokinin-2 (NK2) receptor antagonism, where the para-fluoro substitution yielded a pKb of 9.7 [3]. The non-fluorinated analog N-methyl-N-phenylbenzamide (CAS 1934-92-5; calculated LogP 2.37) lacks the electron-withdrawing effect of fluorine, resulting in altered hydrogen-bonding capacity, lipophilicity, and metabolic stability . These regioisomeric and substituent-dependent pharmacological divergences mean that substituting one analog for another risks fundamentally altering the target-binding profile and downstream biological readout in any assay system where the benzamide terminus engages a defined binding pocket.

Quantitative Evidence Guide: N-(3-Fluorophenyl)-N-methylbenzamide Differentiation from Isomeric and Non-Fluorinated Analogs


Opioid Receptor Binding Affinity and Functional Potency: Meta-Fluoro vs. Morphine and Fentanyl in the DPI-3290 Scaffold

The N-(3-fluorophenyl)-N-methylbenzamide terminus, when incorporated into the DPI-3290 chemotype, yields a mixed opioid agonist with Ki values of 0.18 ± 0.02 nM (δ), 0.46 ± 0.05 nM (μ), and 0.62 ± 0.09 nM (κ) in radioligand binding assays using rat brain and guinea pig cerebellum membranes at 25 °C [1]. In functional tissue assays (isolated mouse vas deferens), the corresponding IC50 values were 1.0 ± 0.3 nM (δ), 6.2 ± 2.0 nM (μ), and 25.0 ± 3.3 nM (κ). The compound was approximately 20,000-, 175.8-, and 1500-fold more efficacious than morphine at δ-, μ-, and κ-receptors, and 492-, 2.5-, and 35-fold more efficacious than fentanyl, respectively [1]. The ED50 for antinociception in rats was 0.05 ± 0.007 mg/kg i.v., with antinociception blocked by naloxone (0.5 mg/kg s.c.), confirming opioid receptor mediation [1]. Importantly, the meta-fluorine substitution was retained throughout the DPI-3290 lead optimization series, and SAR studies from the same program indicate that alteration of the N-phenyl substitution pattern profoundly modulates both receptor subtype selectivity and intrinsic efficacy [2].

Opioid receptor pharmacology Analgesic drug discovery Structure-activity relationship

Physicochemical Property Differentiation: Meta-Fluoro N-Methylbenzamide vs. Non-Fluorinated N-Methyl-N-Phenylbenzamide

The introduction of a meta-fluorine atom onto the N-phenyl ring of N-methylbenzamide produces measurable changes in key physicochemical descriptors relevant to fragment-based drug discovery. The target compound N-(3-fluorophenyl)-N-methylbenzamide (CAS 885914-08-9) has a predicted boiling point of 351.8 ± 34.0 °C, density of 1.199 ± 0.06 g/cm³, and a predicted pKa of -2.23 ± 0.70 (indicating very low basicity of the amide nitrogen) . In contrast, the non-fluorinated analog N-methyl-N-phenylbenzamide (CAS 1934-92-5) has a molecular weight of 211.26 g/mol (vs. 229.25 g/mol for the fluoro analog), a calculated LogP of 2.37, and LogSW of -2.77 . The addition of the meta-fluorine increases molecular weight by 18 Da and is expected to increase lipophilicity (estimated ΔLogP ≈ +0.3 to +0.5 based on aromatic fluorine substitution constants), while simultaneously introducing a hydrogen-bond acceptor site (C–F) that can engage in orthogonal multipolar interactions with protein binding pockets [1]. The meta positioning specifically minimizes the resonance electron-donating effect that would occur with para-fluorine substitution, thereby preserving the electronic character of the amide bond while enhancing metabolic stability at the phenyl ring [2].

Physicochemical profiling Drug-likeness prediction Fragment library design

Meta-Fluoro Regiochemistry Advantage: Electronic and Conformational Differentiation from Ortho- and Para-Fluoro Isomers

The meta (3-position) fluorine substitution on the N-phenyl ring of N-(3-fluorophenyl)-N-methylbenzamide confers distinct electronic and conformational properties compared to the ortho- and para-fluorinated isomers. In nucleophilic aromatic substitution, a fluorine atom located meta to the reaction center is activating, whereas para-fluorine is slightly deactivating and ortho-fluorine shows variable effects depending on the nucleophile [1]. This regiochemical difference directly impacts the compound's reactivity as a synthetic intermediate. In biological systems, SAR studies on benzamide-based opioid ligands have indicated that meta-fluorine substitution on the N-phenyl ring is specifically associated with enhanced δ-opioid receptor binding, while para-fluoro substitution directs selectivity toward NK2 receptor antagonism (pKb = 9.7 for the para-fluoro N-methylbenzamide analog) [2][3]. Additionally, the para-fluoro isomer N-(4-fluorophenyl)-N-methylbenzamide (CAS 2054-12-8) has been characterized by NMR and GC-MS but has not been reported to exhibit the same opioid receptor pharmacology . The meta-fluorine position avoids the steric clash with the N-methyl group that ortho-fluorine would introduce, while also preventing the extended conjugation and altered amide bond resonance associated with para-substitution [4].

Regiochemistry Fluorine substitution effects Conformational analysis

Patent-Validated Scaffold Relevance: N-(3-Fluorophenyl)-N-methylbenzamide as a Defined Intermediate in Opioid Receptor Modulator Intellectual Property

The N-(3-fluorophenyl)-N-methylbenzamide fragment is explicitly claimed and exemplified as a key intermediate in US Patent US20110039858A1, titled 'Novel Compounds' for the treatment of pain, anxiety, and functional gastrointestinal disorders [1]. The patent describes the synthesis of 3-fluoro-N-methylaniline (XIV) from 3-fluoroaniline (XI) via condensation with 1-(hydroxymethyl)benzotriazole (XII) followed by NaBH4 reduction, which is then elaborated to N-(3-fluorophenyl)-N-methylbenzamide derivatives [2]. The specific inclusion of the meta-fluorophenyl N-methyl substitution pattern in granted patent claims (rather than the ortho- or para-fluoro isomers) indicates that this particular substitution pattern was selected through a medicinal chemistry optimization process as providing a superior balance of potency, selectivity, and drug-like properties [3]. This patent-derived evidence of intentional scaffold selection is corroborated by the DPI-3290 publication series, where the N-(3-fluorophenyl)-N-methylbenzamide terminus was retained throughout lead optimization while other structural features were varied [4]. The commercial availability of multiple synthetic route descriptions for this specific intermediate further confirms its role as a non-trivial, purpose-designed building block rather than a commodity chemical [2].

Patent analysis Chemical intellectual property Opioid drug discovery

N-(3-Fluorophenyl)-N-methylbenzamide: Validated Application Scenarios for Research Procurement and Industrial Use


Opioid Receptor Mixed Agonist Lead Optimization Programs

Research groups pursuing novel opioid analgesics with reduced respiratory depression liability should prioritize N-(3-fluorophenyl)-N-methylbenzamide as the N-terminal capping fragment, based on its validated role in the DPI-3290 chemotype. In this scaffold, the meta-fluorophenyl N-methylbenzamide terminus contributes to sub-nanomolar binding affinity (Ki = 0.18–0.62 nM across δ/μ/κ receptors) and a functional efficacy profile that is 20,000-fold higher than morphine at δ-receptors in isolated tissue assays [1]. The DPI-3290 program demonstrated that intravenous administration of 0.05 mg/kg produced 50% antinociception in rats, with a respiratory safety ratio (pCO2 ED50 / tail-pinch ED50) of 18.2, which compares favorably to morphine (safety ratio = 2.1) and fentanyl (safety ratio = 3.7) [2]. This fragment is therefore suitable as a constant structural element in combinatorial libraries designed to explore variations in the central benzyl-piperazine linker region while maintaining the favorable mixed opioid pharmacology associated with the meta-fluorophenyl terminus.

Fragment-Based Drug Discovery (FBDD) Library Design

N-(3-fluorophenyl)-N-methylbenzamide meets key fragment library criteria: molecular weight 229.25 g/mol (within the rule-of-three guideline of MW < 300), one hydrogen-bond acceptor (amide carbonyl), and the fluorine atom provides a sensitive ¹⁹F NMR probe for ligand-observed screening experiments . The meta-fluorine substitution offers a distinct chemical handle for SAR exploration via halogen bonding and orthogonal multipolar interactions that cannot be replicated by the non-fluorinated analog N-methyl-N-phenylbenzamide or the para-fluoro isomer [3]. Procurement of this specific meta-fluoro regioisomer enables direct ¹⁹F NMR-based screening of target protein binding without the need for additional labeling chemistry, while the N-methyl group eliminates the amide N–H hydrogen-bond donor, simplifying the interpretation of binding thermodynamics.

Synthetic Intermediate for Patent-Protected Opioid Receptor Modulator Series

For CRO and pharmaceutical process chemistry groups, N-(3-fluorophenyl)-N-methylbenzamide represents a defined synthetic intermediate with documented preparation routes. The compound is accessible via a two-step sequence: (1) acylation of 3-fluoro-N-methylaniline with benzoyl chloride in the presence of a base (e.g., triethylamine), or (2) condensation of 3-fluoroaniline with 1-(hydroxymethyl)benzotriazole followed by NaBH4 reduction to yield 3-fluoro-N-methylaniline, and subsequent benzoylation [4]. Multiple vendors list CAS 885914-08-9 with typical purity specifications of ≥95%, and the compound's predicted physicochemical properties (BP 351.8 °C, density 1.199 g/cm³) are consistent with standard organic laboratory handling and purification procedures . The presence of this fragment in granted patent claims (US20110039858A1) adds intellectual property context for freedom-to-operate assessments in generic pharmaceutical development.

Quote Request

Request a Quote for N-(3-fluorophenyl)-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.